Methyl 5-bromo-2-(methylamino)pyridine-3-carboxylate
Overview
Description
“Methyl 5-bromo-2-(methylamino)pyridine-3-carboxylate” is a chemical compound with the molecular formula C8H9BrN2O2 and a molecular weight of 245.07 . It is also known by its CAS number 1220419-53-3 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring is substituted at the 5th position with a bromine atom, at the 2nd position with a methylamino group, and at the 3rd position with a carboxylate group .Physical and Chemical Properties Analysis
“this compound” has a predicted boiling point of 288.1±40.0 °C and a predicted density of 1.569±0.06 g/cm3 . Its pKa is predicted to be 3.06±0.10 .Scientific Research Applications
Synthesis and Chemical Properties
Efficient Synthesis
An efficient synthesis method for a derivative of Methyl 5-bromo-2-(methylamino)pyridine-3-carboxylate, specifically 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, has been developed. This compound is a key moiety in potent dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonist (Hirokawa, Horikawa, & Kato, 2000).
Structural Analysis and Synthesis
Another research reports the synthesis and structural analysis of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, a derivative prepared from a related compound. It highlights the compound's crystal structure and spectroscopic characterization (Anuradha et al., 2014).
Novel Reaction Methods
Studies on the synthesis of novel pyridine derivatives, including those related to this compound, have been conducted. These studies focus on developing new methods for synthesizing pyridine-based compounds using different reaction techniques (Bagley, Glover, Merritt, & Xiong, 2004).
Applications in Drug Development
Drug Synthesis Optimization
Research into optimizing the synthesis of drugs like Nav1.8 sodium channel modulator, starting from related compounds like 6-amino-5-bromo-2-picoline, has been documented. This research is crucial for improving the yield and reproducibility of drug synthesis processes (Fray et al., 2010).
Biological Evaluation
The synthesis and biological evaluation of novel compounds derived from this compound have been explored. These studies focus on the potential antibacterial properties of such derivatives (Devi et al., 2018).
Safety and Hazards
“Methyl 5-bromo-2-(methylamino)pyridine-3-carboxylate” is classified under GHS07 for safety. It carries the signal word “Warning” and has hazard statements H302+H312+H332-H315-H319-H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and eye irritation .
Mechanism of Action
Target of Action
Similar compounds such as 2-amino-5-bromo-3-methylpyridine have been used in various chemical reactions , suggesting that the compound could interact with a variety of molecular targets.
Mode of Action
It’s known that brominated pyridines can participate in various chemical reactions, including nucleophilic substitution and oxidation . The bromine atom in the compound can be replaced by other groups, leading to the formation of new compounds .
Biochemical Pathways
Brominated pyridines are often used as intermediates in the synthesis of more complex molecules, suggesting that they could potentially interfere with a wide range of biochemical pathways .
Pharmacokinetics
The compound’s predicted properties such as boiling point and density suggest that it could have significant bioavailability .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals could potentially influence the action, efficacy, and stability of Methyl 5-bromo-2-(methylamino)pyridine-3-carboxylate .
Properties
IUPAC Name |
methyl 5-bromo-2-(methylamino)pyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c1-10-7-6(8(12)13-2)3-5(9)4-11-7/h3-4H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMQONOUTCNFKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=N1)Br)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.